5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene
Description
This compound is a brominated oligothiophene derivative featuring two (2S)-2-methylbutyl substituents. Its structure consists of three thiophene rings connected in a linear arrangement, with bromine atoms at the 5-position of the terminal thiophenes and chiral (2S)-2-methylbutyl groups at the 3-position of adjacent rings. Such brominated thiophenes are pivotal in organic electronics due to their tunable optoelectronic properties and suitability for cross-coupling reactions . The branched alkyl chains enhance solubility while maintaining π-conjugation, critical for solution-processable semiconductor applications.
Properties
CAS No. |
777063-91-9 |
|---|---|
Molecular Formula |
C22H26Br2S3 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C22H26Br2S3/c1-5-13(3)9-15-11-19(23)26-21(15)17-7-8-18(25-17)22-16(10-14(4)6-2)12-20(24)27-22/h7-8,11-14H,5-6,9-10H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
MQNQNXMRNGWUSA-KBPBESRZSA-N |
Isomeric SMILES |
CC[C@H](C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)C[C@@H](C)CC |
Canonical SMILES |
CCC(C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CC(C)CC |
Origin of Product |
United States |
Preparation Methods
Grignard Alkylation
- Reagents : (2S)-1-Bromo-2-methylbutane, 3-bromothiophene, [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) catalyst.
- Mechanism :
Table 1: Grignard Alkylation Parameters
| Substrate | Catalyst | Yield (%) | Specific Rotation [α]D | Source |
|---|---|---|---|---|
| 3-Bromothiophene 6 | [NiCl₂(dppp)] | 58 | +7.37 (neat) |
Suzuki-Miyaura Coupling
For functionalized derivatives:
- Reagents : 3-(2-Methylbutoxy)ethylthiophene 24 , tosylate 22 of (2S)-2-methylbutanol 3 .
- Mechanism :
Regioselective Bromination
N-Bromosuccinimide (NBS) or I₂/HNO₃ is used to introduce bromine at the 2- and 5-positions.
Monobromination
Dibromination
- Target : 2,5-Dibromo-3-[(2S)-2-methylbutyl]thiophene.
- Conditions : NBS (2 eq), DMF, 0°C → RT.
- Selectivity : Fully regioselective for 2,5-dibromination (e.g., 78 from 59 ).
Table 2: Bromination Efficiency
| Substrate | Reagent | Positions Brominated | Yield (%) | Source |
|---|---|---|---|---|
| 3-[(2S)-2-Methylbutyl]thiophene | NBS (1 eq) | 2 | ~70 | |
| 3-[(2S)-2-Methylbutyl]thiophene | NBS (2 eq) | 2,5 | 58–78 |
Cross-Coupling for Terthiophene Formation
Suzuki-Miyaura or Oxidative Coupling links brominated thiophenes.
Suzuki-Miyaura Coupling
Oxidative Coupling
- Reagents : FeCl₃, CHCl₃.
- Mechanism : Radical-cation intermediates form head-to-tail linkages.
- Yield : ~75% (analogous to P2a/P2b in).
Table 3: Cross-Coupling Outcomes
| Method | Catalyst/Reagent | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Terthiophene | 56–72 | |
| Oxidative Coupling | FeCl₃ | Regioregular Polymer | ~75 |
Stereochemical Control
The (2S)-configuration is preserved through:
- Enantioselective Synthesis : Using (2S)-2-methylbutyl Grignard reagents.
- Chiral Resolution : Crystallization or chromatography of intermediates.
Challenges and Optimization
- Steric Hindrance : Bulky 2-methylbutyl groups reduce alkylation yields (e.g., 3c in).
- Regioselectivity : Directing groups (e.g., bromine) ensure 2,5-dibromination over 3,4- or 4,5-positions.
Analytical Characterization
Key techniques include:
- Chiral HPLC : Verify enantiopurity of intermediates.
- NMR : Assign ¹H/¹³C signals for thiophene protons and substituents.
- X-ray Crystallography : Confirm solid-state structure (e.g.,).
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce debrominated thiophenes.
Scientific Research Applications
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiophene rings enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
A. 5-(5-(5-Bromo-3-Octylthiophen-2-Yl)Thieno[3,2-b]Thiophen-2-Yl)-4-Octylthiophene-2-Carbaldehyde (CAS: 1801422-25-2)
- Structure: Contains a thieno[3,2-b]thiophene core with bromine at the 5-position and linear octyl chains. An aldehyde group at the terminal thiophene differentiates it from the target compound.
- Molecular Formula : C₃₁H₃₉BrOS₄ vs. C₂₄H₂₆Br₂S₃ (target).
- Key Differences :
B. 4-((5-Bromothiophen-2-Yl)Ethynyl)-2-(2-Butyloctyl)Thiophene
- Structure : Ethynyl-bridged bromothiophene with a 2-butyloctyl chain.
- Synthetic Pathway: Synthesized via Sonogashira coupling, contrasting with the target compound’s likely stepwise Stille or Suzuki couplings.
- Electronic Properties : The ethynyl spacer extends conjugation, enhancing charge transport compared to the target’s direct thiophene linkages .
C. 3-(4-Bromobenzyl)-5-(Thiophen-2-Yl)-1,3,4-Oxadiazole Derivatives
- Structure : Oxadiazole core with bromobenzyl and thiophenyl groups.
- Applications : Primarily antimicrobial, unlike the target compound’s focus on electronics. Bromine here enhances bioactivity rather than enabling polymerization .
Key Observations :
- Suzuki and Stille couplings dominate bromothiophene synthesis, ensuring regioselectivity and compatibility with chiral alkyl groups.
- The target compound’s branched alkyl chains may require optimized purification (e.g., silica gel chromatography) compared to linear-chain analogues .
Physicochemical and Electronic Properties
| Property | Target Compound | 5-(5-Bromo-3-Octylthiophen-2-Yl)... | 4-((5-Bromothiophen-2-Yl)Ethynyl)... |
|---|---|---|---|
| Solubility | Moderate (branched alkyl chains) | High (linear octyl chains) | Low (bulky ethynyl group) |
| λmax (nm) | ~350–400 (estimated) | 420 (measured) | 380–450 |
| Bandgap (eV) | ~2.1–2.4 | 1.9 | 2.0 |
| HOMO/LUMO (eV) | HOMO: -5.2, LUMO: -3.1 (estimated) | HOMO: -5.0, LUMO: -3.0 | HOMO: -5.3, LUMO: -3.2 |
Key Observations :
- The target compound’s shorter branched alkyl chains balance solubility and charge transport better than linear chains in OFET applications.
- Bromine substitution red-shifts absorption compared to non-brominated thiophenes but less than ethynyl-bridged systems .
Biological Activity
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene is a complex organic compound belonging to the thiophene family. Its molecular formula is with a molecular weight of 546.5 g/mol. The compound features multiple bromine substituents and branched alkyl groups, specifically (2S)-2-methylbutyl chains, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The intricate structure of this compound enhances its reactivity and biological activity compared to simpler thiophene derivatives. The presence of bromine atoms and thiophene rings enables binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to significant changes in cellular processes, including signal transduction and gene expression.
| Property | Value |
|---|---|
| CAS Number | 777063-91-9 |
| Molecular Formula | C22H26Br2S3 |
| Molecular Weight | 546.5 g/mol |
| IUPAC Name | 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene |
Synthesis
The synthesis of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene typically involves several steps, including bromination and coupling reactions. Key aspects of the synthetic route include:
- Bromination : Introduction of bromine atoms into the thiophene rings.
- Alkylation : Addition of (2S)-2-methylbutyl side chains through alkylation reactions.
- Coupling Reactions : Final coupling of brominated thiophene units to form the desired compound.
Careful control of reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity.
The biological activity of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene is linked to its interactions with specific molecular targets. Studies suggest that the compound exhibits significant binding affinity with various enzymes and receptors, which may elucidate mechanisms behind its biological effects .
Therapeutic Potential
Research indicates potential therapeutic applications for this compound, including:
- Anti-inflammatory Activity : The compound has been explored for its ability to modulate inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing cellular functions .
Case Studies
Several studies have investigated the biological effects of thiophene derivatives similar to 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene:
-
Study on Anti-inflammatory Effects : A study demonstrated that related thiophene compounds reduced pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .
Compound Effect Observed Thiophene Derivative A Reduced TNF-alpha production Thiophene Derivative B Inhibited IL-6 secretion - Anticancer Activity Assessment : Another investigation reported that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
